molecular formula C13H17NO B7629817 2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide

2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide

Cat. No. B7629817
M. Wt: 203.28 g/mol
InChI Key: CVFIGCUFBASMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide, also known as DIMAAD, is a chemical compound with potential applications in scientific research. This compound is a derivative of indene, which is a bicyclic aromatic hydrocarbon. DIMAAD contains a dimethylacetamide functional group, which makes it a versatile compound for various research applications. In

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. It has been used as a building block for the synthesis of various compounds, such as indene-based polymers, indene-based ligands, and indene-based drugs. 2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide has also been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of protein kinases and inhibitors of the Hedgehog signaling pathway.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the dimethylacetamide functional group. It can also act as a ligand for metal ions due to the presence of the indene ring.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide. However, it has been reported to exhibit low toxicity in various cell lines, indicating its potential use in biomedical research. It has also been reported to have anti-cancer activity in vitro, making it a potential candidate for further research in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide is its versatility in various research applications. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of 2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide is its limited solubility in water, which can make it difficult to use in aqueous solutions. It also has limited stability in air, which can affect its purity and reproducibility.

Future Directions

For research on 2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide include the synthesis of novel compounds, investigation of its anti-cancer activity in vivo, and the development of new synthetic methods.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide involves the reaction between 2-(1,3-dioxolan-2-yl)indene and N,N-dimethylacetamide in the presence of potassium tert-butoxide. The reaction takes place at room temperature and yields a white solid product. The purity of the product can be increased by recrystallization from ethanol.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-14(2)13(15)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFIGCUFBASMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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